(R)-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one
Overview
Description
®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and oxazepinone functionalities makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization of Amino Alcohols: : One common method involves the cyclization of 2-amino-2’-hydroxybiphenyl derivatives. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions to form the oxazepinone ring.
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Reductive Amination: : Another approach is the reductive amination of 2-hydroxybenzaldehyde with an appropriate amine, followed by cyclization. This method often employs reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and continuous flow reactors might be used to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The oxazepinone ring can be reduced to the corresponding amine using reducing agents such as LiAlH4.
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, or chromium trioxide (CrO3) in acidic or basic media.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one serves as a building block for the construction of more complex molecules
Biology
This compound has potential applications in the development of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one are being explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its versatility also makes it useful in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which ®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-benzo[b][1,4]oxazepin-4(5H)-one: Lacks the amino group, making it less versatile in terms of functionalization.
3-Amino-2,3-dihydro-1H-benzo[b][1,4]oxazepin-4(5H)-one: Similar structure but different stereochemistry, which can lead to different biological activities.
2,3-Dihydrobenzo[b][1,4]oxazepin-4(5H)-one: Lacks both the amino and hydroxyl groups, limiting its reactivity.
Uniqueness
®-3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5h)-one is unique due to its specific stereochemistry and the presence of both amino and oxazepinone functionalities. This combination allows for a wide range of chemical modifications and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(3R)-3-amino-3,5-dihydro-2H-1,5-benzoxazepin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12/h1-4,6H,5,10H2,(H,11,12)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNDGCJXEHFSRM-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NC2=CC=CC=C2O1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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